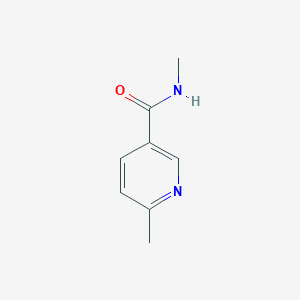

N,6-dimethylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,6-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethylpyridine-3-carboxamide typically involves the reaction of 3-cyanopyridine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .

Análisis De Reacciones Químicas

Types of Reactions

N,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Aplicaciones Científicas De Investigación

Antitumor and Antiviral Activities

Recent studies have indicated that N,6-dimethylpyridine-3-carboxamide exhibits potential antitumor and antiviral properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Preliminary research suggests that it may inhibit specific pathways involved in tumor growth and viral replication.

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor , particularly in the modulation of signaling pathways relevant to cancer treatment. By inhibiting kinases such as RIPK1, it may offer therapeutic benefits in oncology .

Catalysis

This compound serves as an effective ligand in coordination chemistry. Its ability to form complexes with transition metals enhances catalytic processes in organic synthesis. The compound's interactions with metals like copper and nickel are crucial for developing new catalytic systems that can facilitate various chemical transformations.

Coordination Chemistry

The compound's capacity to form stable complexes with transition metals opens avenues for its application in coordination chemistry . These metal complexes can exhibit enhanced reactivity and selectivity in chemical reactions, making them valuable in synthetic chemistry.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-4,6-dimethylpyridine-3-carboxamide | Structure | Exhibits potential antitumor activity |

| 6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide | Structure | Known for coordination with transition metals |

| 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide | Structure | Activator of ion channels |

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound was shown to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways.

Case Study 2: Coordination Complexes

Research on the coordination properties of this compound revealed its ability to form stable complexes with copper ions. These complexes exhibited enhanced catalytic activity in oxidation reactions, showcasing the compound's potential utility in synthetic applications.

Mecanismo De Acción

The mechanism of action of N,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide

- N-(pyridin-2-yl)amides

- 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N,6-dimethylpyridine-3-carboxamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

N,6-Dimethylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications in drug development, supported by data tables and research findings.

- Molecular Formula : C8H10N2O

- Molecular Weight : 150.18 g/mol

- Appearance : White to off-white solid

- Melting Point : Approximately 147-149 °C

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibition of cancer cell proliferation.

- Antimicrobial Activity : It has demonstrated potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. These interactions can modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : It may bind to specific receptors, altering their activity and affecting cellular signaling pathways.

Anticancer Activity

A study evaluated the anticancer effects of this compound against multiple cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | |

| HCT116 (Colon Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 18.7 |

These findings indicate that this compound has promising anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound has moderate antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated through COX enzyme inhibition studies:

The compound showed selective inhibition towards COX-1 over COX-2, indicating its potential as a therapeutic agent for inflammatory conditions.

Case Studies

- Cancer Treatment : A clinical study explored the use of this compound in combination with other chemotherapeutic agents for enhanced efficacy against resistant cancer cell lines.

- Infection Control : Another study investigated its role in treating infections caused by resistant bacterial strains, demonstrating a synergistic effect when used with conventional antibiotics.

Propiedades

IUPAC Name |

N,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-7(5-10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFRAWNZPGHNFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102871-59-0 |

Source

|

| Record name | N,6-dimethylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.